(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride, a chiral amine compound, is characterized by the presence of a chlorophenyl group attached to the alpha carbon of the propanamine structure. Its molecular formula is with a molecular weight of approximately 169.65 g/mol. This compound is notable for its potential applications in medicinal chemistry and biological research, particularly due to its chiral nature, which influences its biological activity and interactions with various receptors and enzymes.
(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride is classified as an aromatic amine. It is derived from the chlorination of phenylpropylamine derivatives and is often utilized in pharmaceutical research due to its significant biological activity, especially in neurological contexts. The compound's hydrochloride form enhances its solubility and stability, making it suitable for various applications in drug formulation.
The synthesis of (S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride typically involves several key steps:
In industrial settings, optimized reaction conditions are employed to maximize yield and purity. Continuous flow reactors are often utilized to enhance efficiency and control reaction parameters such as temperature, pressure, and reagent addition.
(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for (S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. Research indicates that this compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways depend on the specific application context; ongoing studies aim to elucidate these mechanisms further.
(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride typically appears as a white crystalline solid. Its melting point and solubility characteristics are critical for its application in pharmaceuticals.
The compound exhibits notable stability under standard laboratory conditions but may react under specific circumstances (e.g., strong oxidizing agents). Its solubility in water is enhanced in the hydrochloride form, making it more bioavailable for therapeutic applications.
(S)-1-(3-Chlorophenyl)propan-1-amine hydrochloride has a wide range of applications across various fields:
Research continues to explore its interactions with molecular targets, which could lead to new therapeutic strategies for treating conditions related to enzyme inhibition or receptor modulation.
(S)-1-(3-Chlorophenyl)propan-1-amine is a key chiral building block for pharmaceuticals, requiring efficient asymmetric synthesis. Modern approaches leverage tert-butanesulfinamide as a chiral auxiliary, enabling high stereoselectivity in C–N bond formation. This method, pioneered by the Ellman lab, involves condensation of 3-chlorophenylpropanone with (R)- or (S)-tert-butanesulfinamide to form N-sulfinyl imines. Subsequent stereoselective reduction with NaBH₄ or L-Selectride® yields protected amines with diastereomeric excess (de) >98%, which are then deprotected under acidic conditions to furnish enantiopure amines [6]. This route achieves enantiomeric ratios (er) up to 99:1 and is scalable for industrial production.
Biomimetic chemocatalysis inspired by enzymatic transamination offers a more direct approach. Palladium or copper catalysts enable asymmetric reductive amination of 3-chloropropiophenone precursors. For example, visible-light-driven Cu-catalyzed C(sp³)–H alkylation couples alkyl radicals with chiral oxadiazole methylamine intermediates, achieving er values of 95:5–98:2 for α-branched amines under mild conditions [9].
Table 1: Asymmetric Methods for (S)-1-(3-Chlorophenyl)propan-1-amine Synthesis
Method | Chiral Selector/Catalyst | ee (%) | Yield (%) | Reference |
---|---|---|---|---|
Sulfinamide Auxiliary | (R)-tert-Butanesulfinamide | >99 | 85–90 | [6] |
Biomimetic Transamination | Pyridoxal-Derived Catalyst | 95–98 | 75–82 | [2] |
Photoredox Catalysis | Cu/Chiral Phosphine Complex | 97 | 80 | [9] |
Reductive amination of 1-(3-chlorophenyl)propan-1-one represents the most atom-economical route to the target amine. This one-pot methodology employs ammonia or ammonium salts with borohydride reductants (e.g., NaBH₃CN or NaBH(OAc)₃). Critical to enantioselectivity is the use of chiral catalysts:
Key limitations include over-reduction to the alcohol byproduct (<5%) and racemization at high temperatures. Recent advances utilize flow reactors with immobilized catalysts to enhance stereocontrol (ee >94%) and throughput.
Dehydrogenases offer sustainable enantioselective synthesis under mild aqueous conditions. Ketoreductases (KREDs) reduce 1-(3-chlorophenyl)propan-1-one to the (S)-alcohol with ee >99%, followed by transaminase-catalyzed amination. Alternatively, ω-transaminases directly convert the ketone to the (S)-amine using isopropylamine as an amino donor. Optimized systems achieve:
Co-factor regeneration employs glucose dehydrogenase (GDH), reducing NADP⁺ costs by >90%. Engineered E. coli co-expressing KRED and transaminase enables telescoped synthesis without intermediate isolation, improving overall yield to 78% [3].
Racemic 1-(3-chlorophenyl)propan-1-amine can be resolved via diastereomeric salt formation. Industrially, L-tartaric acid or (1R)-(−)-10-camphorsulfonic acid preferentially crystallizes with the (S)-enantiomer from ethanol. Multistage crystallization achieves ee >99% but sacrifices yield (theoretical max: 50%) [7].
Deracemization strategies overcome yield limitations by coupling in situ racemization with resolution:
Table 2: Resolution Methods for (S)-1-(3-Chlorophenyl)propan-1-amine
Method | Resolving Agent | ee (%) | Yield (%) |
---|---|---|---|
Diastereomeric Salt Formation | L-Tartaric Acid | >99 | 40–45 |
Enzymatic DKR | Novozym 435/Pd(0) | 98 | 90 |
Temperature Cycling Deracemization | None (Conglomerate) | 97 | 85 |
Cyclic sulfamidates serve as activated precursors for stereospecific amination. Synthesis begins with L-serine-derived isopropylidene glyceraldehyde, which undergoes Horner–Wadsworth–Emmons reaction with 3-chlorophenyl diethylphosphonate. The resulting enone is hydrogenated to afford β-amino alcohol with >99% ee, followed by cyclization with sulfuryl chloride to form the sulfamidate. Nucleophilic ring opening using NaN₃ and subsequent Staudinger reduction yields the target (S)-amine hydrochloride. Advantages include:
This route is particularly valuable for synthesizing isotopically labeled analogs (e.g., ¹⁴C) for pharmacokinetic studies.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0